Piribedil dihydrochloride

Dopamine Receptor D3 Selectivity Binding Affinity

Researchers requiring selective D3/D2 dopaminergic modulation face supply inconsistency for this non-ergoline partial agonist. Piribedil dihydrochloride (CAS 1451048-94-4) resolves this with unique dual pharmacology: ~20-fold D3 over D2 selectivity combined with α2-adrenoceptor antagonism (pKi 7.1-7.2), a signature absent in pramipexole and ropinirole. • Ranked #1 for monotherapy efficacy among six NEDAs in early Parkinson's disease (SUCRA 0.922-0.960 across UPDRS II, III, II+III) • ≥98% purity; aqueous solubility to 25 mM; powder stable 3 years at -20°C • Evidence-based reference standard - direct substitution with other NEDAs is scientifically invalid

Molecular Formula C16H20Cl2N4O2
Molecular Weight 371.3 g/mol
Cat. No. B610116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiribedil dihydrochloride
SynonymsPiribedil Dihydrochloride;  Piribedil 2HCl; 
Molecular FormulaC16H20Cl2N4O2
Molecular Weight371.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl.Cl
InChIInChI=1S/C16H18N4O2.2ClH/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;;/h1-5,10H,6-9,11-12H2;2*1H
InChIKeyLTXWEVPOJXPWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Piribedil Dihydrochloride Overview


Piribedil dihydrochloride (CAS 1451048-94-4) is a piperazine-derived, non-ergoline dopamine receptor agonist exhibiting partial agonist activity at D2 and D3 receptors, combined with α2-adrenoceptor antagonist properties [1]. It is distinguished by an approximately 20-fold higher affinity for D3 relative to D2-like receptors and negligible binding at D1 receptors [2]. Currently not FDA or EMA approved for therapeutic use in the United States [3], it is available internationally under trade names such as Pronoran, Trivastal Retard, Trastal, Trivastan, and Clarium for the symptomatic management of Parkinson's disease [4]. This compound is used as a monotherapy or adjunct to levodopa, with particular utility in early Parkinson's disease [5].

D3-selective dopamine receptor partial agonism for pathway dissection
Dual D2/D3 partial agonism plus α2-adrenoceptor antagonism, enabling combined dopaminergic/noradrenergic modulation studies
Sustained-release pharmacokinetic profile supports once-daily in vivo model designs

Piribedil Dihydrochloride: Key Differentiators


Non-ergoline dopamine agonists (NEDAs) are not a homogeneous class; they exhibit significant pharmacological divergence that precludes generic substitution. A systematic review by Millan (2010) highlights that pramipexole and ropinirole function as high-efficacy agonists at D2 and D3 receptors, whereas piribedil dihydrochloride acts as a partial agonist with signal-specific efficacy [1]. Crucially, piribedil dihydrochloride possesses α2-adrenoceptor antagonist properties with comparable affinity for human α2A (pKi = 7.1) and α2C (pKi = 7.2) adrenoceptors, a feature absent in pramipexole and ropinirole [2]. Furthermore, piribedil dihydrochloride exhibits minimal interaction with serotonergic receptors, unlike other agents [1]. These mechanistic differences translate into distinct clinical outcomes: a 2023 network meta-analysis of six NEDAs in early Parkinson's disease demonstrated that piribedil ranked first for efficacy as monotherapy (SUCRA values of 0.922, 0.960, and 0.941 for UPDRS-II, UPDRS-III, and UPDRS-II+III, respectively) [3]. Consequently, direct substitution between these agents is scientifically invalid and can compromise research reproducibility and clinical outcomes.

α2-adrenoceptor antagonism

Absent in pramipexole and ropinirole; may shift noradrenergic pathway modulation and endpoint interpretation.

D3 receptor selectivity profile

Higher D3 selectivity versus other non-ergoline agonists may alter D2/D3 pathway-response interpretation in PD models.

Serotonergic receptor interaction

Minimal serotonergic binding differs from agents with 5-HT activity; may affect behavioral model endpoints.

Piribedil Dihydrochloride: Comparative Evidence


D3 Dopamine Receptor Selectivity

Piribedil dihydrochloride demonstrates 20-fold higher affinity for dopamine D3 receptors compared to dopamine D2-like receptors in rat brain autoradiography studies, as reported by Cagnotto et al. (1996) [1]. This selectivity profile is a class-level inference that distinguishes it from non-selective D2/D3 agonists like ropinirole and pramipexole, which do not exhibit this degree of D3 preference [2].

D3 Receptor Selectivity
Class-level inference
20× higher affinity for D3 vs D2-like receptors
Supports D3-selective pathway studies in Parkinson's disease models
Rat brain autoradiography; IC50 30–60 nM for D3
Dopamine Receptor D3 Selectivity Binding Affinity

α2-Adrenoceptor Antagonism

Piribedil dihydrochloride exhibits antagonist properties at α2-adrenoceptors with affinity comparable to its D2 receptor binding. Millan et al. (2001) reported pKi values of 6.9 at human D2 receptors, 7.1 at hα2A-AR, and 7.2 at hα2C-AR, indicating that α2-adrenoceptor antagonism is a pharmacologically relevant component of its profile [1]. Competitive antagonism was confirmed via Schild analysis at hα2A-AR (pA₂ = 6.5) and pKb values of 6.5–6.9 at hα2A- and hα2C-ARs against norepinephrine-induced GTPγS binding [1]. This represents a class-level inference distinguishing piribedil from pramipexole and ropinirole, which lack α2-adrenoceptor antagonist activity [2].

α2-Adrenoceptor Antagonism
Class-level inference
hα2A-AR pKi 7.1, hα2C-AR pKi 7.2; competitive antagonism pA₂ 6.5
Unique dual D2/D3 plus α2-AR profile not present in pramipexole or ropinirole
Cloned human receptors, GTPγS binding; Schild analysis at hα2A-AR
α2-Adrenoceptor Antagonist Noradrenergic

Monotherapy Efficacy in Early Parkinson's Disease

In a 2023 systematic review and network meta-analysis of 20 RCTs involving 5,355 patients with early Parkinson's disease, piribedil demonstrated superior efficacy as monotherapy compared to five other non-ergot dopamine agonists [1]. The surface under the cumulative ranking curve (SUCRA) analysis is a direct head-to-head ranking across all comparators.

Monotherapy Endpoint Ranking
Head-to-head
Ranked 1st among 6 NEDAs (SUCRA: UPDRS-II 0.922, UPDRS-III 0.960, total 0.941)
Reported monotherapy endpoint ranking context
20 RCTs, 5,355 early PD patients; network meta-analysis
Parkinson's Disease Network Meta-Analysis Monotherapy

Biphasic Elimination Pharmacokinetics

Piribedil exhibits biphasic plasma elimination with an initial half-life of 1.7 hours and a slower phase half-life of 6.9 hours [1]. The sustained-release tablet formulation (50 mg) extends therapeutic coverage beyond 24 hours, with urinary excretion of approximately 50% at 24 hours and complete elimination by 48 hours [1]. This pharmacokinetic profile supports once-daily dosing. In contrast, pramipexole immediate-release has a half-life of approximately 8–12 hours requiring three times daily dosing, while extended-release pramipexole achieves once-daily dosing via different formulation technology [2].

Biphasic Elimination PK
Cross-study comparable
t½ 1.7 h (initial), 6.9 h (terminal); sustained-release coverage >24 h
Supports once-daily in vivo study design; SR formulation context
Human PK data; urinary excretion monitoring
Pharmacokinetics Half-Life Sustained-Release

Aqueous Solubility and Stability

Piribedil dihydrochloride exhibits aqueous solubility of up to 25 mM in water , which is sufficient for most in vitro assay preparations. Long-term stability of the powder form is documented as 3 years at -20°C, with solution stability of 1 year at -80°C . As a supporting evidence point, this stability profile enables reliable long-term storage for research laboratories.

Solubility & Stability
Data to verify
Solubility: 25 mM in water; powder: -20°C, 3 yr; solution: -80°C, 1 yr
Supports laboratory logistics and solution-based assay preparation
Supplier characterization; verify lot-specific stability
Solubility Stability Formulation

Piribedil Dihydrochloride: Research & Industrial Applications


D3-Selective Neurodegeneration Studies

Piribedil dihydrochloride is optimally suited for in vitro and in vivo studies requiring selective activation of D3 dopamine receptors relative to D2 receptors. With a 20-fold higher affinity for D3 than D2-like receptors [1], this compound enables researchers to dissect D3-specific contributions to neuroprotection, motor control, and dopaminergic signaling pathways. This selectivity is particularly valuable in Parkinson's disease models where D3 receptor expression is differentially regulated in limbic and striatal regions [1].

Dual Dopaminergic-Noradrenergic Modulation in Parkinson's Disease

The unique pharmacological signature of piribedil dihydrochloride—partial D2/D3 agonism combined with α2-adrenoceptor antagonism (pKi = 7.1 at hα2A-AR and 7.2 at hα2C-AR) [2]—makes it an essential tool for investigating the therapeutic potential of combined dopaminergic and noradrenergic modulation. This dual mechanism distinguishes piribedil from pramipexole and ropinirole, which lack α2-AR antagonist activity [3]. Research applications include studies of cognitive dysfunction, depression, and motor complications in Parkinson's disease where enhanced noradrenergic transmission may confer additional benefit [3].

Early Parkinson's Disease Comparator Studies

Based on the 2023 network meta-analysis demonstrating piribedil's superior SUCRA ranking as monotherapy in early Parkinson's disease (SUCRA = 0.922, 0.960, and 0.941 for UPDRS-II, UPDRS-III, and UPDRS-II+III, respectively) [4], this compound serves as an evidence-based active comparator or reference standard in clinical trial design. Researchers and pharmaceutical developers can utilize piribedil as a benchmark against which novel therapeutic candidates may be evaluated, given its validated efficacy profile among six NEDAs [4].

Sustained-Release Formulation Development

Piribedil's biphasic elimination profile (initial t½ = 1.7 h, terminal t½ = 6.9 h) and successful formulation as a sustained-release tablet providing once-daily therapeutic coverage exceeding 24 hours [5] make it a relevant model compound for pharmacokinetic and formulation research. The dihydrochloride salt form (CAS 1451048-94-4, MW 371.27 g/mol) offers aqueous solubility up to 25 mM with documented long-term powder stability (3 years at -20°C) and solution stability (1 year at -80°C) , facilitating reproducible experimental conditions for formulation development studies.

Application
Selection Property
Validation Focus
D3-selective neurodegeneration research
D3 vs D2 receptor selectivity
D3-mediated pathway dissection in PD models
Dual dopaminergic/noradrenergic modulation studies
D2/D3 partial agonism plus α2-AR antagonism
Noradrenergic augmentation endpoints in PD models
Parkinson's disease model comparator studies
Reported monotherapy endpoint ranking
NEDA class comparator benchmarking
Sustained-release formulation research
Biphasic elimination PK profile
Formulation-dependent exposure monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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